2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a chloro substituent, a nitro group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide typically involves multiple steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the nitro-substituted benzene derivative.
Pyrrolidine Introduction: The pyrrolidine moiety can be introduced through a reductive amination reaction, where the nitro group is reduced to an amine, followed by reaction with an aldehyde or ketone to form the pyrrolidine ring.
Final Coupling: The final step involves coupling the intermediate with a suitable benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidine moieties, leading to the formation of corresponding oxides or imines.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-nitrobenzamide: Lacks the pyrrolidine moiety, leading to different chemical and biological properties.
2-Amino-3-chloro-N-methyl-5-nitrobenzamide: Contains a simpler alkyl substituent instead of the pyrrolidine ring.
2-Amino-3-chloro-N-((1-methylpyrrolidin-2-yl)methyl)-5-nitrobenzamide: Similar structure but with a different alkyl group on the pyrrolidine ring.
Uniqueness
2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-nitrobenzamide is unique due to the presence of the 1-ethylpyrrolidin-2-yl moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63497-54-1 |
---|---|
Molecular Formula |
C14H19ClN4O3 |
Molecular Weight |
326.78 g/mol |
IUPAC Name |
2-amino-3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitrobenzamide |
InChI |
InChI=1S/C14H19ClN4O3/c1-2-18-5-3-4-9(18)8-17-14(20)11-6-10(19(21)22)7-12(15)13(11)16/h6-7,9H,2-5,8,16H2,1H3,(H,17,20) |
InChI Key |
MDACPDRWSJCGCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.